Hdac6-IN-17
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N3O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-hydroxy-4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H17N3O3S/c26-20(24-28)16-12-10-15(11-13-16)14-29-22-23-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,26) |
InChI Key |
BEMZSNQLNUQKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-17: A Selective HDAC6 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Hdac6-IN-17 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6), a promising therapeutic target in oncology and other diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, mechanism of action, experimental protocols, and synthesis. The information is intended for researchers, scientists, and drug development professionals engaged in the study of HDAC inhibitors and their therapeutic applications.
Core Data Summary
This compound, also referred to as compound 5b in its primary publication, demonstrates significant potency and selectivity for HDAC6 over other HDAC isoforms.[1][2]
| Parameter | Value | Notes |
| Target | HDAC6 | Histone Deacetylase 6 |
| IC50 (HDAC6) | 150 nM | In vitro enzymatic assay |
| IC50 (HDAC8) | 1400 nM | ~9.3-fold selectivity over HDAC8 |
| IC50 (HDAC4) | 2300 nM | ~15.3-fold selectivity over HDAC4 |
Table 1: Inhibitory Activity of this compound
The cytotoxic effects of the quinazolin-4(3H)-one scaffold, to which this compound belongs, have been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound against all cell lines are not detailed in the primary publication, a closely related analog, compound 5c, exhibited an IC50 of 13.7 μM against the MCF-7 breast cancer cell line.[2] The compound series demonstrated antiproliferative activity against HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma), and B16 (melanoma) cell lines.[1][2]
Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[3] Its main targets include α-tubulin and the heat shock protein 90 (Hsp90).[3]
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This modification disrupts microtubule dynamics, which can, in turn, affect cell motility, cell division, and intracellular transport. The hyperacetylation of Hsp90 impairs its chaperone function, leading to the destabilization and degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival.
The downstream effects of HDAC6 inhibition are multifaceted and can impact several signaling pathways. For instance, HDAC6 has been implicated in the regulation of the NF-κB and HIF-1α pathways, both of which are central to inflammation, cell survival, and angiogenesis.[4][5]
Figure 1: Simplified signaling pathway of HDAC6 and the mechanism of action for this compound.
Experimental Protocols
In Vitro HDAC Inhibition Assay
The inhibitory activity of this compound against HDAC4, HDAC6, and HDAC8 was determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate are prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Incubation: The HDAC enzyme, substrate, and test compound are incubated together in a 96-well plate.
-
Development: A developer solution is added to the wells to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of quinazolin-4(3H)-one based HDAC6 inhibitors
An In-Depth Technical Guide on the Biological Activity of Quinazolin-4(3H)-one Based HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of quinazolin-4(3H)-one based Histone Deacetylase 6 (HDAC6) inhibitors. It includes a summary of their inhibitory and anti-proliferative activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.
Introduction to Quinazolin-4(3H)-one Based HDAC6 Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins. HDAC6, a class IIb HDAC, is unique in that it is primarily localized in the cytoplasm and possesses two catalytic domains. Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and Hsp90. Due to its involvement in various cellular processes such as cell motility, protein degradation, and stress responses, HDAC6 has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
The quinazolin-4(3H)-one scaffold has been identified as a promising "cap" group in the design of HDAC inhibitors. These inhibitors typically consist of three key pharmacophoric features: a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic domain. Hydroxamic acid is a commonly employed ZBG in many potent HDAC inhibitors. This guide focuses on the biological activity of quinazolin-4(3H)-one based compounds that have been developed as selective HDAC6 inhibitors.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of representative quinazolin-4(3H)-one based HDAC6 inhibitors from various studies.
Table 1: HDAC Inhibitory Activity of Quinazolin-4(3H)-one Based Compounds
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| 5b | 150 | >10000 | >10000 | >66 | [1][2][3] |
| 5c | 900 | >10000 | >10000 | >11 | [1] |
| Compound 5b (Keimyung Univ.) | 17.15 | 325.85 | - | 19 | [4] |
| Compound 3f | 29 | - | - | - | [5] |
| Compound 4b | 8 | - | - | - | [5] |
| Compound G | 370 | - | - | - | [6] |
| Compound H | 40000 | - | - | - | [6] |
| Compound 48c (Dual PI3K/HDAC) | <10 | - | - | - | [7] |
Table 2: Anti-proliferative Activity of Quinazolin-4(3H)-one Based HDAC6 Inhibitors
| Compound | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| 5c | MCF-7 (Breast Cancer) | 13.7 | [1][2][3] |
| 5c | HCT116 (Colon Cancer) | >50 | [1] |
| 5c | B16 (Melanoma) | >50 | [1] |
| Compound 5b (Keimyung Univ.) | MCF-7/ADR (Breast Cancer) | 2.4 | [4] |
| 5a | SW620 (Colon Cancer) | 0.21-0.38 | [8] |
| 5b | SW620 (Colon Cancer) | 0.10-0.16 | [8] |
| 5c | SW620 (Colon Cancer) | 0.10-0.16 | [8] |
| 5a | PC-3 (Prostate Cancer) | 0.21-0.38 | [8] |
| 5b | PC-3 (Prostate Cancer) | 0.10-0.16 | [8] |
| 5c | PC-3 (Prostate Cancer) | 0.10-0.16 | [8] |
| 5a | NCI-H23 (Lung Cancer) | 0.21-0.38 | [8] |
| 5b | NCI-H23 (Lung Cancer) | 0.10-0.16 | [8] |
| 5c | NCI-H23 (Lung Cancer) | 0.10-0.16 | [8] |
Signaling Pathways and Mechanisms of Action
Selective inhibition of HDAC6 by quinazolin-4(3H)-one based compounds leads to the hyperacetylation of its primary substrate, α-tubulin. This event disrupts microtubule dynamics and affects various downstream cellular processes, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis. The key signaling pathways implicated in the mechanism of action of these inhibitors are depicted below.
Caption: Signaling pathways affected by quinazolin-4(3H)-one based HDAC6 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the .
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC6.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapid-in-vivo-validation-of-hdac-inhibitor-based-treatments-in-neuroblastoma-zebrafish-xenografts - Ask this paper | Bohrium [bohrium.com]
The Role of Hdac6-IN-17 in Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a critical regulator of cellular processes through its unique cytoplasmic localization and primary role in the deacetylation of non-histone proteins, most notably α-tubulin. The acetylation of α-tubulin on lysine 40 is a key post-translational modification that governs microtubule stability and function, impacting intracellular transport, cell motility, and signaling. Consequently, selective inhibition of HDAC6 has become a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the role of selective HDAC6 inhibitors, exemplified by Hdac6-IN-17, in modulating tubulin acetylation. We will delve into the molecular mechanisms, present quantitative data from representative studies, detail key experimental protocols for assessing inhibitor efficacy, and visualize the underlying biological pathways and experimental workflows.
Introduction: HDAC6 and Tubulin Acetylation
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular trafficking, and maintenance of cell shape. The functional diversity of microtubules is regulated by various post-translational modifications (PTMs) of tubulin subunits. Among these, the reversible acetylation of the ε-amino group of lysine 40 (K40) on α-tubulin is a crucial modification associated with stable microtubules.
The acetylation state of α-tubulin is dynamically controlled by the opposing activities of α-tubulin acetyltransferases (α-TATs) and deacetylases. The primary enzyme responsible for the deacetylation of α-tubulin in the cytoplasm is Histone Deacetylase 6 (HDAC6).[1][2] Unlike other HDACs, which are predominantly nuclear and act on histones, HDAC6 is unique in its cytoplasmic localization and its substrate preference for non-histone proteins.[3][4] By removing the acetyl group from α-tubulin, HDAC6 promotes microtubule instability and dynamics.
Selective inhibition of HDAC6, therefore, presents a targeted approach to increase tubulin acetylation, leading to microtubule stabilization. This has significant implications for disease treatment. In neurodegenerative diseases like Huntington's disease, enhancing microtubule stability through HDAC6 inhibition can rescue deficits in axonal transport.[3][4] In oncology, HDAC6 inhibition can impair cancer cell motility and induce DNA damage.[5] this compound represents a class of potent and selective small molecule inhibitors designed to specifically target the deacetylase activity of HDAC6, thereby increasing tubulin acetylation and modulating microtubule-dependent cellular processes.
Mechanism of Action of this compound
This compound and similar selective inhibitors function by binding to the catalytic domain of HDAC6, preventing it from deacetylating its substrates, primarily α-tubulin. This leads to an accumulation of acetylated α-tubulin, which in turn promotes the stability of the microtubule network.
The core mechanism can be visualized as a signaling pathway:
References
- 1. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Impact of Selective HDAC6 Inhibition on Non-Histone Protein Acetylation: A Technical Overview
Disclaimer: The specific compound "Hdac6-IN-17" did not yield specific results in a comprehensive literature search. Therefore, this technical guide focuses on the effects of well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors, such as Tubastatin A, Tubacin, and Ricolinostat (ACY-1215), as representative examples of this class of molecules. The data and methodologies presented are synthesized from publicly available research on these compounds and are intended to provide a detailed understanding of the effects of selective HDAC6 inhibition on non-histone proteins.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1][2] This cytoplasmic activity positions HDAC6 as a critical regulator of various cellular processes, including cell motility, protein degradation, and stress responses, primarily through the deacetylation of key non-histone protein targets.[1][3]
Selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] By specifically targeting HDAC6, these inhibitors avoid the broader effects associated with pan-HDAC inhibitors, potentially leading to improved therapeutic windows and reduced side effects. This guide provides an in-depth technical overview of the effects of selective HDAC6 inhibition on non-histone proteins, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.
Effects on Non-Histone Protein Acetylation: Quantitative Data
The primary and most well-documented effect of selective HDAC6 inhibitors is the hyperacetylation of its substrates. The following tables summarize the quantitative effects of these inhibitors on key non-histone proteins.
Table 1: Effect of Selective HDAC6 Inhibitors on α-Tubulin Acetylation
| Compound | Cell Line/Model | Concentration | Fold Increase in Acetylated α-Tubulin (approx.) | Reference |
| Tubastatin A | Naïve CD4+ T cells | 1 µM | Not explicitly quantified, but significant increase shown | [4] |
| Tubacin | NIH 3T3 cells | 5 µM | Not explicitly quantified, but significant increase shown | [5] |
| HPOB | LNCaP cells | 16 µM | Not explicitly quantified, but significant increase shown | [6] |
| ACY-1215 | Multiple Myeloma cells | Not specified | Not explicitly quantified, but significant increase shown | [3] |
Table 2: Other Non-Histone Protein Substrates of HDAC6 and Effects of Inhibition
| Non-Histone Protein | Cellular Function | Effect of HDAC6 Inhibition | Reference |
| Cortactin | Actin-based cell movement | Increased acetylation | [7] |
| HSP90 | Protein folding and stability | Increased acetylation, leading to disruption of chaperone function | [1][3] |
| Peroxiredoxin | Redox regulation | Increased acetylation | [8] |
| PRMT5 | Protein arginine methylation | Increased acetylation, potentially altering methyltransferase activity | [8] |
| SP1 | Transcription factor | Increased acetylation, enhancing endoglin expression | [9] |
| β-catenin | Wnt signaling, cell adhesion | Increased acetylation of K49 | [10] |
| AKT | Cell survival and proliferation | Increased acetylation | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of selective HDAC6 inhibitors.
Immunoblotting for Acetylated α-Tubulin
Objective: To qualitatively or semi-quantitatively assess the increase in α-tubulin acetylation following treatment with an HDAC6 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., NIH 3T3, LNCaP) at a suitable density and allow them to adhere overnight. Treat cells with the selective HDAC6 inhibitor (e.g., Tubacin at 5 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. As a loading control, use a primary antibody for total α-tubulin or a housekeeping protein like GAPDH.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Proteomics for Substrate Discovery
Objective: To identify novel non-histone protein substrates of HDAC6 and quantify changes in their acetylation upon HDAC6 inhibition.
Protocol:
-
Cell Culture and Isotopic Labeling (e.g., SILAC): Culture cells in media containing either "light" (standard) or "heavy" (isotope-labeled) amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine).
-
Treatment: Treat the "heavy" labeled cells with a selective HDAC6 inhibitor and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell lysates. Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Acetylated Peptide Enrichment: Enrich for acetylated peptides using an antibody-based affinity purification method targeting acetyl-lysine residues.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of the "heavy" and "light" forms using specialized software (e.g., MaxQuant). Proteins with a significantly increased heavy/light ratio are considered potential substrates of HDAC6.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by HDAC6 inhibition and a typical experimental workflow for studying these effects.
Signaling Pathways Modulated by HDAC6 Inhibition
Caption: Signaling pathways affected by selective HDAC6 inhibition.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow to study HDAC6 inhibitor effects.
Conclusion
Selective inhibition of HDAC6 offers a targeted approach to modulate key cellular processes through the regulation of non-histone protein acetylation. The primary consequence of this inhibition is the hyperacetylation of cytoplasmic proteins, most notably α-tubulin, leading to significant effects on microtubule stability, axonal transport, and cell motility. Furthermore, the identification of a growing list of non-tubulin substrates, such as HSP90 and various transcription factors, highlights the diverse roles of HDAC6 in cellular homeostasis and disease. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the nuanced effects of novel selective HDAC6 inhibitors. As our understanding of the HDAC6 acetylome expands, so too will the potential therapeutic applications of its selective inhibition.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 Enhances Endoglin Expression through Deacetylation of Transcription Factor SP1, Potentiating BMP9-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
exploring the cellular pathways affected by Hdac6-IN-17
An In-depth Exploration of a Selective HDAC6 Inhibitor for Researchers and Drug Development Professionals
Hdac6-IN-17 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme implicated in a diverse range of cellular processes. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Quantitative Data Summary
The inhibitory activity and anti-proliferative effects of this compound and its analogs have been characterized across various assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 150 |
| HDAC8 | 1400 |
| HDAC4 | 2300 |
Data from in vitro enzymatic assays demonstrating the potency and selectivity of this compound.[1]
Table 2: Anti-proliferative Activity of this compound Analog (Compound 5c)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | > 50 |
| MCF-7 | Breast Adenocarcinoma | 13.7 |
| B16 | Melanoma | 30.2 |
Anti-proliferative activity of a closely related analog of this compound, compound 5c, in various cancer cell lines.[1]
Core Cellular Pathways and Mechanisms of Action
Inhibition of HDAC6 by this compound leads to the hyperacetylation of its key non-histone substrates, triggering a cascade of downstream cellular effects. The primary targets and the resulting pathway modulations are detailed below.
Cytoskeletal Dynamics and Cell Motility
A primary substrate of HDAC6 is α-tubulin.[2][3][4] Deacetylation of α-tubulin by HDAC6 is crucial for microtubule stability and dynamics. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent processes.[1]
-
Mechanism: Increased tubulin acetylation enhances microtubule stability. This alteration of the microtubule network can impair cell motility and migration, processes that are often dysregulated in cancer metastasis.[5][6][7][8]
-
Signaling Pathway: The inhibition of HDAC6 directly impacts the acetylation status of tubulin, a core component of the cytoskeleton.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 is a therapeutic target in mutant GARS-induced Charcot-Marie-Tooth disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 6. Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-17: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates are mainly non-histone proteins involved in crucial cellular processes such as cell motility, protein quality control, and signal transduction. The overexpression of HDAC6 has been documented in a variety of cancers, including breast, liver, bladder, and colorectal cancers, correlating with tumor progression and poor prognosis. Hdac6-IN-17 (also known as compound 5b) is a potent and selective inhibitor of HDAC6, belonging to a novel class of quinazolin-4(3H)-one-based compounds. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical activity, potential anticancer effects, and the methodologies used for its evaluation.
Core Compound Data: this compound
Biochemical Activity
This compound has demonstrated potent and selective inhibitory activity against HDAC6. The half-maximal inhibitory concentration (IC50) values highlight its selectivity over other HDAC isoforms, particularly class I and other class IIa enzymes.
| Target | IC50 (nM) | Reference |
| HDAC6 | 150 | [1][2] |
| HDAC8 | 1400 | [1] |
| HDAC4 | 2300 | [1] |
Anticancer Activity
While specific cytotoxicity data for this compound is not detailed in the primary literature, the series of quinazolin-4(3H)-one analogues, including this compound, has shown potent antiproliferative activity against several human cancer cell lines. A closely related analogue, compound 5c, has been evaluated in more detail, providing insights into the potential effects of this chemical scaffold.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Effects Observed | Reference |
| HCT116 | Colon Carcinoma | 5c | Not specified | Antiproliferative activity | [1][2] |
| MCF7 | Breast Adenocarcinoma | 5c | 13.7 | Cell cycle arrest at G2 phase, apoptosis induction, reduced colony formation | [1][2] |
| B16 | Melanoma | 5c | Not specified | Antiproliferative activity | [1][2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the selective inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, most notably α-tubulin and Hsp90.
Impact on Microtubule Dynamics
Inhibition of HDAC6 by compounds like this compound leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability, which in turn can disrupt dynamic cellular processes essential for cancer cell proliferation and migration.
Modulation of Hsp90 Chaperone Function
HDAC6 is responsible for deacetylating the molecular chaperone Hsp90. Inhibition of HDAC6 results in hyperacetylated Hsp90, which impairs its ability to chaperone client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. This leads to the degradation of these client proteins.
Signaling Pathways
HDAC6 inhibition has been shown to impact several key signaling pathways implicated in cancer.
-
MAPK/ERK Pathway: HDAC6 inhibition has been demonstrated to decrease the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.[3][4]
-
Apoptosis Induction: HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7] This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on protocols for similar compounds.
HDAC Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.
-
Reagents: Recombinant human HDAC enzymes (HDAC6, HDAC4, HDAC8), fluorogenic substrate (e.g., Fluor-de-Lys), Trichostatin A (TSA) as a positive control, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and developer solution.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the diluted inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the developer solution containing TSA.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
-
Reagents: Cancer cell lines (e.g., HCT116, MCF7, B16), complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for Protein Acetylation and Signaling Pathways
This technique is used to assess the effect of this compound on the acetylation of its substrates and on key signaling proteins.
-
Reagents: Cancer cell lines, this compound, lysis buffer, primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3, anti-Histone H3, anti-p-ERK, anti-ERK, anti-cleaved PARP), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use loading controls (e.g., α-tubulin or GAPDH) to ensure equal protein loading.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation.
This compound and Downstream Signaling
Caption: Impact on key cancer signaling pathways.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase 6 destabilizes ERK phosphorylation and suppresses cancer proliferation via modulation of the tubulin acetylation-GRP78 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Selective HDAC6 Inhibitors: A Technical Guide
The following guide provides a comprehensive overview of the preclinical evaluation of selective Histone Deacetylase 6 (HDAC6) inhibitors, with a focus on representative compounds for which significant preclinical data is available. While the specific compound "Hdac6-IN-17" is not extensively characterized in publicly available literature, this document will serve as a technical resource for researchers, scientists, and drug development professionals by detailing the methodologies, data, and signaling pathways associated with well-studied selective HDAC6 inhibitors such as Tubastatin A, Ricolinostat (ACY-1215), and KA2507.
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes.[1][2] HDAC6, a class IIb HDAC, is unique in that it is primarily located in the cytoplasm and possesses two catalytic domains.[3][4][5] Its substrates are predominantly non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[3][4][6]
Through its deacetylase activity, HDAC6 is involved in a multitude of cellular functions such as cell motility, protein degradation, and stress responses.[3][6] Its role in various pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders, has made it an attractive target for therapeutic intervention.[4][7][8] Selective inhibition of HDAC6 is hypothesized to offer therapeutic benefits with a potentially better safety profile compared to pan-HDAC inhibitors, which can be associated with toxicities due to the inhibition of other HDAC isoforms.[4][7][9] The viability of HDAC6 knockout mice further suggests that specific inhibition of this enzyme may be well-tolerated.[4][10]
Quantitative Data on Selective HDAC6 Inhibitors
The following tables summarize key quantitative data from preclinical studies of representative selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Cell Line | Assay Type | Reference |
| KA2507 | 2.5 | >10,000 | >4000 | - | Biochemical | [9] |
| Ricolinostat (ACY-1215) | 5 | 1000 | 200 | MM.1S | Biochemical | [11] |
| Tubastatin A | 1.6 | 604 | 377.5 | - | Biochemical | [5] |
| Analog 14 | Not specified | Not specified | Not specified | SM1 Melanoma | In vivo tumor growth | [12] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |
| Analog 14 | Murine | SM1 Melanoma | Not specified | 56% tumor growth inhibition | [12] |
| KA2507 | Syngeneic mice | Melanoma, Colorectal Cancer | Not specified | Anti-tumor efficacy | [9] |
| Ricolinostat (ACY-1215) | Xenograft | Multiple Myeloma | 50 mg/kg, oral, daily | Significant anti-MM activity in combination with bortezomib | [11] |
| Tubastatin A | Mouse | Acute Lung Allograft Rejection | Not specified | Prolonged allograft survival | [13][14] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Ricolinostat (ACY-1215) | Mouse | Oral | 50 mg/kg | 1,840 | 1 | 2.5 | 31 | [11] |
| KA2507 | Not specified | Oral | Not specified | Favorable pharmacokinetics supporting twice-daily dosing | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the preclinical evaluation of HDAC6 inhibitors.
-
Objective: To determine the in vitro potency and selectivity of a compound against HDAC isoforms.
-
Principle: Recombinant human HDAC enzymes are incubated with the test compound at various concentrations and a fluorogenic substrate. The deacetylase activity of the enzyme cleaves the acetyl group from the substrate, which is then processed by a developer to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add recombinant HDAC enzyme (e.g., HDAC1, HDAC6).
-
Add the diluted test compound and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add the fluorogenic HDAC substrate and incubate for a further period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add a developer solution.
-
Measure the fluorescence using a microplate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.[5][15]
-
-
Objective: To assess the effect of HDAC6 inhibition on the acetylation of its downstream targets, such as α-tubulin, in cells.
-
Principle: Cells are treated with the HDAC6 inhibitor, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for acetylated α-tubulin and total α-tubulin to determine the relative increase in acetylation.
-
Protocol Outline:
-
Culture cells (e.g., cancer cell lines) to a suitable confluency.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]
-
-
Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the HDAC6 inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Inject a suspension of cancer cells (e.g., multiple myeloma cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the HDAC6 inhibitor (e.g., orally or intraperitoneally) according to the desired dosing schedule. The control group receives a vehicle.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[11][12]
-
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an HDAC6 inhibitor.
-
Principle: The compound is administered to animals (e.g., mice), and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to determine key pharmacokinetic parameters.
-
Protocol Outline:
-
Administer the HDAC6 inhibitor to mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound in the plasma using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability using appropriate software.[11][12]
-
Signaling Pathways and Mechanisms of Action
Selective HDAC6 inhibitors exert their effects through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.
Caption: HDAC6 inhibition leads to increased α-tubulin acetylation and microtubule stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitacs.ca [mitacs.ca]
- 8. Lack of Effect from Genetic Deletion of Hdac6 in a humanized mouse model of CMT2D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-17 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro evaluation of Hdac6-IN-17, a histone deacetylase 6 (HDAC6) inhibitor. The following sections outline the necessary reagents, experimental procedures, and data analysis techniques for characterizing the inhibitory activity of this compound.
Introduction
Histone deacetylase 6 (HDAC6) is a class IIb HDAC enzyme that plays a crucial role in various cellular processes by deacetylating both histone and non-histone protein substrates.[1][2] Primarily located in the cytoplasm, HDAC6 is unique in that it possesses two deacetylase domains.[1][2] Its substrates include α-tubulin and the heat shock protein 90 (Hsp90), implicating it in the regulation of cell motility, protein quality control, and stress responses.[3][4][5] Elevated HDAC6 activity has been associated with cancer metastasis and Alzheimer's disease, making it a significant target for therapeutic intervention.[1][2] this compound is a chemical probe that can be used to study the biological functions of HDAC6.
The most common method for measuring HDAC6 activity in vitro is a fluorometric assay.[3][6][7] This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore.[6][7] Deacetylation of the substrate by HDAC6 allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is directly proportional to HDAC6 activity.[3][6]
Key Experimental Protocols
Fluorometric In Vitro HDAC6 Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening of inhibitors like this compound.
Materials and Reagents:
-
Recombinant Human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., from p53 residues 379-382, RHKKAc)[8]
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]
-
Lysine Developer
-
This compound (or other test inhibitors)
-
Positive Control Inhibitor (e.g., Trichostatin A, SAHA, or Tubacin)[2][3][6]
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[6]
Experimental Workflow:
Caption: Workflow for the in vitro HDAC6 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in HDAC Assay Buffer. Also, prepare dilutions of a known HDAC6 inhibitor (e.g., Trichostatin A) to serve as a positive control.
-
Assay Plate Setup:
-
Test Wells: Add diluted this compound to the wells.
-
Positive Control Wells: Add the diluted positive control inhibitor.
-
Negative Control (No Inhibitor) Wells: Add assay buffer with the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add assay buffer and substrate, but no HDAC6 enzyme.
-
-
Enzyme Addition: Add recombinant HDAC6 enzyme to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the HDAC6 fluorometric substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Development: Add the Lysine Developer to all wells.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[6]
Data Analysis:
-
Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Fluorescence_Test_Well / Fluorescence_Negative_Control))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce HDAC6 activity by 50%.
Data Presentation
The inhibitory activity of this compound should be compared against known HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity against HDAC6
| Compound | IC50 (nM) |
| This compound | TBD |
| Trichostatin A | ~1-3 |
| SAHA (Vorinostat) | ~10 |
| Tubastatin A | Reference |
TBD: To be determined by the experiment. Reference values for known inhibitors can vary based on assay conditions.[3][8][9]
Signaling Pathway Context
HDAC6 is involved in multiple cellular pathways. Its inhibition can lead to the hyperacetylation of its substrates, affecting downstream cellular processes.
Caption: Simplified signaling pathways involving HDAC6.
Inhibition of HDAC6 by this compound is expected to increase the acetylation of α-tubulin and Hsp90.[4][5] Increased acetylation of α-tubulin can disrupt microtubule dynamics and affect cell motility.[3] Hyperacetylation of Hsp90 can impair its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins.[4][5][10] HDAC6 also regulates the stability and activity of other key proteins like HIF-1α and NF-κB, which are involved in angiogenesis and inflammation, respectively.[5][11][12]
References
- 1. mybiosource.com [mybiosource.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. stemcell.com [stemcell.com]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
Hdac6-IN-17: Application Notes and Protocols for Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-17 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily located in the cytoplasm.[1] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[1][2][3] The inhibition of HDAC6 leads to the hyperacetylation of these substrates, disrupting key cellular processes and making it a promising target for cancer therapy. Overexpression of HDAC6 has been observed in various cancers and is associated with tumorigenesis, invasion, and resistance to apoptosis.[2] this compound, a novel quinazolin-4(3H)-one-based compound, has demonstrated significant cytotoxic activity against several human cancer cell lines.[1] These application notes provide a comprehensive overview of this compound's mechanism of action in inducing apoptosis and detailed protocols for its application in in vitro cancer research.
Mechanism of Action
This compound exerts its pro-apoptotic effects through the selective inhibition of HDAC6, leading to a cascade of downstream events that culminate in programmed cell death. The primary mechanisms include:
-
Hyperacetylation of α-tubulin: Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.
-
Modulation of Hsp90 Chaperone Function: HDAC6 inhibition causes hyperacetylation of Hsp90, impairing its chaperone activity. This results in the degradation of Hsp90 client proteins, many of which are key oncogenic proteins, thereby triggering the intrinsic apoptotic pathway.
-
Induction of DNA Damage: HDAC6 inhibition can lead to the accumulation of DNA double-strand breaks, a key signal for the initiation of apoptosis.
-
Activation of Apoptotic Pathways: The culmination of these events leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, characterized by the activation of caspases and cleavage of PARP.
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound and a closely related compound from the same study.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 5b) [1]
| Enzyme | IC50 (nM) |
| HDAC6 | 150 |
| HDAC8 | 1400 |
| HDAC4 | 2300 |
Table 2: In Vitro Antiproliferative Activity of this compound (Compound 5b) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | > 40 |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| B16 | Mouse Melanoma | 28.1 |
Table 3: Apoptosis Induction by a Structurally Related Analog (Compound 5c) in MCF-7 Cells
Note: The following data is for compound 5c from the same study, as detailed apoptosis data for this compound (5b) is not available. This data is representative of the potential apoptotic effects of this class of compounds.
| Treatment Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | 2.1 | 1.5 | 3.6 |
| 10 | 15.2 | 8.3 | 23.5 |
| 20 | 28.7 | 12.1 | 40.8 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2-5 x 10^5 cells per well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 10, 20, 40 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins to confirm the apoptotic pathway induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-acetylated-α-tubulin, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL detection system. Use β-actin or α-tubulin as a loading control to normalize protein expression levels.
Conclusion
This compound is a valuable research tool for investigating the role of HDAC6 in cancer cell apoptosis. The provided protocols offer a framework for characterizing the cytotoxic and pro-apoptotic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to induce apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anticancer therapeutics.
References
Application Notes and Protocols for Western Blot Analysis of Hdac6-IN-17 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of cancer cell lines with Hdac6-IN-17, a potent Histone Deacetylase 6 (HDAC6) inhibitor, and the subsequent analysis of protein expression and acetylation status by Western blot.
Introduction
This compound is a novel, potent inhibitor of HDAC6 with an IC50 of 150 nM. It has demonstrated cytotoxic activity against human cancer cell lines and is a valuable tool for studying the role of HDAC6 in various cellular processes. HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins such as α-tubulin and cortactin, playing a crucial role in cell motility, protein trafficking, and degradation. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, which can be readily detected by Western blot, serving as a confirmation of target engagement.
Data Summary
The following table summarizes the quantitative data regarding the inhibitory activity of this compound and its effect on cancer cell lines as described in the primary literature.
| Parameter | Value | Cell Lines | Reference |
| IC50 (HDAC6) | 150 nM | - | [1] |
| IC50 (HDAC8) | 1400 nM | - | [1] |
| IC50 (HDAC4) | 2300 nM | - | [1] |
| Cytotoxicity (IC50) | Not specified | MCF7, HCT-116 | [1] |
| Effect on Colony Formation | Significant reduction at 0.1 µM, almost complete arrest at 1 µM | MCF7, HCT-116 | [1] |
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and performing a Western blot analysis to assess the acetylation of α-tubulin, a key substrate of HDAC6.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer (MCF7) and colorectal carcinoma (HCT-116) cells are suitable for this protocol.
-
Culture Conditions: Culture the cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. Based on colony formation assays, effective concentrations are in the range of 0.1 µM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental goals.
-
Treat the cells for a specified duration. A 24-hour treatment period is a common starting point for assessing changes in protein acetylation.
-
Western Blot Protocol
1. Cell Lysis:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the protein samples on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
- Rabbit anti-HDAC6 (1:1000)
- Mouse anti-acetylated-α-tubulin (1:2000)
- Mouse anti-α-tubulin (1:2000, as a loading control)
- Rabbit anti-GAPDH (1:2500, as a loading control)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.
Visualizations
Signaling Pathway of HDAC6 Inhibition
Caption: Inhibition of HDAC6 by this compound leads to increased acetylation of α-tubulin, affecting microtubule-dependent cellular processes.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of this compound treated cells.
Logical Relationship of the Experiment
Caption: Logical framework of the experiment to validate the cellular activity of this compound.
References
Application Notes and Protocols: Hdac6-IN-17 for Studying HDAC6 Function in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes implicated in neurodegenerative diseases.[1] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates include non-histone proteins such as α-tubulin and the molecular chaperone heat shock protein 90 (Hsp90).[2][3][4] Through its enzymatic activity, HDAC6 influences microtubule dynamics, axonal transport, autophagy, and the clearance of misfolded protein aggregates—pathways that are frequently dysregulated in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][6][7]
The role of HDAC6 in neurodegeneration is multifaceted. On one hand, its deacetylase activity on α-tubulin can impair microtubule stability and hinder axonal transport, a critical process for neuronal health and function.[5][8] On the other hand, HDAC6 is involved in the cellular stress response, facilitating the collection and degradation of toxic protein aggregates via the aggresome-autophagy pathway.[5][9][10][11][12] This dual function makes selective inhibition of HDAC6's deacetylase activity a promising therapeutic strategy to restore axonal transport without completely abrogating its potentially neuroprotective functions in protein clearance.[6]
Hdac6-IN-17 is a potent and selective inhibitor of HDAC6. While much of the initial research on this compound has focused on its cytotoxic activity in cancer cell lines, its high potency and selectivity for HDAC6 make it a valuable tool for investigating the role of this enzyme in models of neurodegenerative disease.[13] This document provides detailed application notes and protocols for utilizing this compound and other selective HDAC6 inhibitors to study HDAC6 function in neurodegenerative disease models.
Quantitative Data of Selective HDAC6 Inhibitors
The following tables summarize the in vitro potency of this compound and other commonly used selective HDAC6 inhibitors. This data is essential for determining appropriate experimental concentrations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 150 |
| HDAC8 | 1400 |
| HDAC4 | 2300 |
| Data sourced from MedchemExpress.[13] |
Table 2: In Vitro Inhibitory Activity of Other Selective HDAC6 Inhibitors
| Inhibitor | HDAC6 IC50 (nM) | Selectivity over other HDACs |
| Tubastatin A | 15 | ~1000-fold selective over other HDAC isoforms except for HDAC8 (~57-fold)[14][15] |
| ACY-738 | Not specified | At 5 nM, increases α-tubulin acetylation without significantly affecting histone H3 acetylation[16] |
| Tubacin | Not specified | Increases tubulin acetylation but not histone H3 acetylation[17][18] |
Table 3: Cellular and In Vivo Efficacy of Selective HDAC6 Inhibitors
| Inhibitor | Model System | Concentration/Dose | Effect |
| ACY-738 | Cultured mouse neurons | 1 µM | Significantly increased acetylated tubulin levels[19] |
| ACY-738 | C57/Bl6 mice | 100 mg/kg/day for 1 month | 1.5-fold increase in brain tubulin acetylation[19] |
| Tubastatin A | GAN-/- DRG neurons | Not specified | Significantly increased anterograde mitochondrial transport[20] |
| Tubacin | Neuroblastoma cells | 10 µM | Significantly decreased cell migration[21][22] |
Signaling Pathways and Experimental Workflows
HDAC6 in Protein Aggregate Clearance
HDAC6 plays a crucial role in the aggresome-autophagy pathway, a cellular defense mechanism against the accumulation of misfolded, ubiquitinated proteins. HDAC6 acts as a linker molecule, binding to polyubiquitinated protein aggregates via its zinc finger ubiquitin-binding (BUZ) domain and to the dynein motor complex, thereby facilitating the transport of these aggregates along microtubules to the microtubule-organizing center (MTOC) where the aggresome is formed. The aggresome is then cleared by the autophagic machinery.
Caption: HDAC6-mediated aggresome-autophagy pathway for protein aggregate clearance.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps to evaluate the efficacy of this compound in a neuronal cell culture model of a neurodegenerative disease.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. stemcell.com [stemcell.com]
- 4. pnas.org [pnas.org]
- 5. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation | Journal of Neuroscience [jneurosci.org]
- 19. | BioWorld [bioworld.com]
- 20. Axonal Transport Defect in Gigaxonin Deficiency Rescued by Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impaired Function of HDAC6 Slows Down Axonal Growth and Interferes with Axon Initial Segment Development | PLOS One [journals.plos.org]
Application of Hdac6-IN-17 in High-Throughput Screening
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC6 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of lysine residues on histones and other non-histone proteins.[1] This post-translational modification leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] HDACs are divided into different classes, with HDAC6 being a unique member of the class IIb family.[1] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and possesses two functional catalytic domains.[2]
The primary substrates of HDAC6 are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[3][4] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are essential for cell motility, and intracellular transport.[2] Its activity on Hsp90 influences the chaperone's function, affecting the stability and activity of numerous client proteins involved in cell signaling and survival.[3] Given its role in these fundamental cellular processes, the aberrant activity of HDAC6 has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[5] Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy.
Hdac6-IN-17 is a potent and selective inhibitor of HDAC6, belonging to a novel class of quinazolin-4-(3H)-one-based compounds.[6][7][8] Its selectivity makes it a valuable tool for studying the specific roles of HDAC6 and a promising candidate for therapeutic development. This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel HDAC6 inhibitors.
High-Throughput Screening (HTS) for HDAC6 Inhibitors
A typical HTS workflow for identifying novel HDAC6 inhibitors involves a primary biochemical screen to identify initial hits, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context and to assess cell permeability.
Primary Screen: Biochemical Fluorogenic Assay
The primary screen utilizes a fluorogenic biochemical assay to directly measure the enzymatic activity of recombinant human HDAC6.[9] This assay is based on a fluorogenic substrate that is deacetylated by HDAC6, rendering it susceptible to a developer enzyme that releases a fluorescent molecule.[9] The increase in fluorescence is directly proportional to HDAC6 activity.[9] This method is highly amenable to automation in 384-well plate formats, making it ideal for screening large compound libraries.
Secondary Screen: High-Content Screening (HCS) for α-Tubulin Acetylation
Compounds that show significant inhibition in the primary screen are then subjected to a secondary, cell-based high-content screening (HCS) assay.[2] This assay quantifies the acetylation of α-tubulin, a direct downstream target of HDAC6 in the cytoplasm.[2] An increase in the acetylation of α-tubulin serves as a biomarker for HDAC6 inhibition within a cellular environment.[2] This HCS approach provides several advantages, including the confirmation of target engagement in a cellular context, assessment of compound cell permeability, and the ability to multiplex with other readouts such as cell viability to identify cytotoxic compounds early in the process.
Data Presentation
Quantitative data for this compound and a representative HTS campaign are summarized in the tables below.
Table 1: Inhibitory Activity of this compound
| Target | This compound IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 150 | - |
| HDAC8 | 1400 | 9.3-fold |
| HDAC4 | 2300 | 15.3-fold |
Data sourced from MedchemExpress and Khetmalis YM, et al. (2023).[6]
Table 2: Representative Data from a High-Throughput Screening Campaign for HDAC6 Inhibitors
| Screening Stage | Key Parameters | Value |
| Primary Screen | ||
| Compound Library Size | 100,000 | |
| Compound Concentration | 10 µM | |
| Assay Format | 384-well biochemical (fluorogenic) | |
| Z' Factor | 0.75 | |
| Signal-to-Background (S/B) Ratio | 5 | |
| Hit Cutoff | >50% Inhibition | |
| Primary Hit Rate | 0.5% | |
| Hit Confirmation | ||
| Number of Primary Hits | 500 | |
| Assay Format | Same as primary screen | |
| Confirmation Rate | 80% | |
| Dose-Response | ||
| Number of Confirmed Hits | 400 | |
| Assay Format | 384-well biochemical (fluorogenic) | |
| Number of Points | 10-point dose-response | |
| Potent Hits (IC50 < 1 µM) | 50 | |
| Secondary Screen | ||
| Number of Potent Hits Tested | 50 | |
| Assay Format | 384-well cell-based HCS (α-tubulin acetylation) | |
| Z' Factor | 0.65 | |
| Signal-to-Background (S/B) Ratio | 3 | |
| Hit Cutoff | >3-fold increase in α-tubulin acetylation | |
| Final Hit Rate | 0.03% (30 compounds) |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Fluorogenic Assay
This protocol is adapted for a 384-well plate format and is suitable for automated liquid handling systems.
Materials:
-
Recombinant Human HDAC6 Enzyme (e.g., BPS Bioscience, Cat# 50056)
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin-based)
-
This compound (or other test compounds) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control
-
384-well black, low-binding microtiter plates
-
Fluorimeter capable of excitation at 350-380 nm and emission at 440-460 nm
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of compound solutions to the wells of a 384-well assay plate.
-
For control wells, add 20 nL of DMSO (negative control) or a positive control inhibitor like Trichostatin A (final concentration 1 µM).
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant HDAC6 enzyme to the working concentration (e.g., 2.5 ng/µL) in cold HDAC Assay Buffer.
-
Add 10 µL of the diluted enzyme solution to each well of the assay plate containing the compounds.
-
For "no enzyme" control wells, add 10 µL of HDAC Assay Buffer.
-
Mix by shaking the plate for 1 minute.
-
-
Reaction Initiation and Incubation:
-
Prepare the substrate solution by diluting the fluorogenic HDAC6 substrate to the working concentration (e.g., 20 µM) in HDAC Assay Buffer.
-
Add 10 µL of the substrate solution to all wells to start the reaction. The final reaction volume is 20 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 10 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Secondary High-Content Screening for α-Tubulin Acetylation
This protocol is designed for a 384-well imaging plate format.
Materials:
-
A suitable human cell line (e.g., HeLa or U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, clear-bottom imaging plates
-
Primary antibody: Mouse anti-acetylated-α-Tubulin (Lys40)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Hoechst 33342 for nuclear staining
-
Paraformaldehyde (PFA) solution (4%)
-
Triton X-100 solution (0.2%)
-
Bovine Serum Albumin (BSA) solution (3% in PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 2,500 cells per well in 40 µL of medium).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Add 10 µL of the test compounds at the desired final concentration (e.g., in a 10-point dose-response) to the cell plate.
-
Include DMSO as a negative control and a known HDAC6 inhibitor (like this compound or Tubastatin A) as a positive control.
-
Incubate the plate for 6-24 hours at 37°C and 5% CO2.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear staining) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and the acetylated-α-tubulin (e.g., Alexa Fluor 488) channels.
-
Use image analysis software to identify the cytoplasm of each cell (using the nucleus as a reference).
-
Quantify the mean fluorescence intensity of the acetylated-α-tubulin signal in the cytoplasm of each cell.
-
-
Data Analysis:
-
Calculate the average cytoplasmic intensity of acetylated-α-tubulin for each well.
-
Normalize the data to the DMSO control.
-
For dose-response experiments, plot the fold-change in acetylation against the logarithm of the compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: HDAC6 deacetylates α-tubulin and Hsp90, impacting cell motility and protein stability.
Caption: Workflow for the primary biochemical high-throughput screen.
Caption: Workflow for the secondary high-content screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chumontreal.qc.ca [chumontreal.qc.ca]
Preparing Hdac6-IN-17 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Hdac6-IN-17, a potent inhibitor of Histone Deacetylase 6 (HDAC6). The information herein is intended to guide researchers in accurately preparing this compound for various experimental applications.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for HDAC6, an enzyme implicated in a variety of cellular processes, including protein degradation, cell motility, and microtubule dynamics. Its role in several diseases, including cancer and neurodegenerative disorders, has made it a target of significant interest in drug discovery and development. Accurate preparation of this compound stock solutions is the first critical step for reliable and reproducible experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is provided in Table 1. This data is essential for calculating the required mass of the compound for your desired stock solution concentration.
| Property | Value | Source |
| Molecular Weight | 403.45 g/mol | MedChemExpress |
| Solubility (General for similar HDACi) | Soluble in DMSO | General Product Information |
| Appearance | Solid (assumed) | General Product Information |
Note: Specific solubility and stability data for this compound is not publicly available. The provided information is based on general characteristics of similar small molecule inhibitors. It is highly recommended to consult the Certificate of Analysis provided by the supplier for the most accurate information.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Step-by-Step Procedure
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 403.45 g/mol x 1000 mg/g = 4.0345 mg
-
Weighing the compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 4.03 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To achieve a 10 mM concentration with the exact weight, use the following formula: Volume of DMSO (mL) = [Mass of this compound (mg) / 403.45 ( g/mol )] / 0.010 (mol/L)
-
For example, if you weighed out 4.10 mg of this compound, the volume of DMSO to add would be: (4.10 mg / 403.45 g/mol ) / 0.010 mol/L = 1.016 mL or 1016 µL.
-
Cap the tube securely.
-
-
Ensuring complete dissolution:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that no solid particles remain.
-
If the compound does not fully dissolve, you may sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming (to no more than 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.
-
-
Storage and Handling:
-
Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C .
-
Based on data for similar compounds, the stock solution is expected to be stable for at least 1-3 months when stored properly. For long-term storage, -80°C is recommended.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of HDAC6 and the experimental workflow for preparing the stock solution.
Caption: General signaling pathway of HDAC6 and its inhibition.
Troubleshooting & Optimization
Hdac6-IN-17 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-17. The information is designed to address common challenges related to the solubility and stability of this compound.
Troubleshooting Guides
Issue: Precipitate Formation in Stock Solutions or Media
If you observe precipitation of this compound in your stock solution or experimental media, it is likely due to solubility issues. This can lead to inaccurate dosing and inconsistent experimental results.
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree to troubleshoot this compound precipitation issues.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates in an aqueous solution. To avoid this, it is recommended to perform a serial dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate stock dropwise to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while vortexing gently. This gradual addition helps to prevent the compound from crashing out of solution.[1] Some researchers also find that pre-heating both the stock solution and the culture medium to 37°C before dilution can help avoid precipitation.[1]
Q3: What is the maximum recommended concentration for a DMSO stock solution of this compound?
A3: Without a specific datasheet, it is best to start conservatively. For many similar inhibitors, stock solutions are typically prepared in the range of 10-50 mM in DMSO. It is advisable to test the solubility at your desired concentration by preparing a small test batch. If you observe any precipitate, you may need to lower the concentration.
Solubility of a Structurally Similar HDAC6 Inhibitor
While not this compound, the following data for another HDAC6 inhibitor can provide a general reference for solvent choice and approximate solubility.
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
Data for a different HDAC6 inhibitor, provided for reference only.[2]
Stability and Storage
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to store DMSO stock solutions in small aliquots at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture into the DMSO stock, which can cause precipitation.[3]
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: The stability of small molecules in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your aqueous buffer or media for each experiment from a frozen DMSO stock. Do not store this compound in aqueous solutions for extended periods, as it may be susceptible to hydrolysis or degradation.
General Storage Recommendations for Small Molecule Inhibitor Stock Solutions
| Storage Temperature | Duration |
| -80°C | Up to 6 months - 1 year |
| -20°C | Up to 1 month |
These are general guidelines; always refer to the manufacturer's specific recommendations if available.[1][3]
Experimental Protocols
Q6: Can you provide a general protocol for preparing a working solution of this compound for a cell-based assay?
A6: The following is a general workflow for preparing a working solution of this compound for a typical cell-based experiment.
Workflow for Preparing this compound Working Solution
Caption: A standard workflow for preparing a working solution of this compound.
Detailed Steps:
-
Thaw Stock Solution: Remove a single aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) from the -80°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution of your stock solution in DMSO. For example, to make a 1 mM intermediate stock from a 10 mM stock, you would mix 10 µL of the 10 mM stock with 90 µL of fresh DMSO.
-
Prepare Final Working Solution: Pre-warm your cell culture medium or assay buffer to 37°C. To prepare your final working concentration (e.g., 10 µM), add the appropriate volume of your intermediate stock solution dropwise to the pre-warmed medium while gently vortexing. For example, to make 1 mL of 10 µM working solution from a 1 mM intermediate stock, you would add 10 µL of the 1 mM stock to 990 µL of medium.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation or degradation.
Note: The final concentration of DMSO in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
References
Technical Support Center: Optimizing Hdac6-IN-17 Concentration for In Vivo Studies
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo concentration of the selective HDAC6 inhibitor, Hdac6-IN-17.
Disclaimer: Currently, there is a lack of publicly available in vivo data specifically for this compound. Therefore, the information provided herein is based on general principles for novel small molecule inhibitors and data extrapolated from in vivo studies of other selective HDAC6 inhibitors. It is imperative that researchers conduct their own dose-finding and toxicity studies to determine the optimal and safe concentration of this compound for their specific in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model?
A1: Without specific in vivo data for this compound, a definitive starting dose cannot be provided. However, based on in vivo studies with other selective HDAC6 inhibitors, a starting range of 10-25 mg/kg administered intraperitoneally (IP) could be considered for an initial pilot study. It is crucial to perform a dose-escalation study to determine the optimal dose that balances efficacy and toxicity.
Q2: How can I assess the in vivo efficacy of this compound?
A2: The primary biomarker for HDAC6 inhibition in vivo is the level of acetylated α-tubulin in tissues of interest or peripheral blood mononuclear cells (PBMCs).[1] An increase in acetylated α-tubulin indicates target engagement. Depending on your disease model, you should also monitor relevant phenotypic outcomes (e.g., tumor size, behavioral changes, inflammatory markers).
Q3: What are common solvents and vehicle formulations for in vivo administration of HDAC6 inhibitors?
A3: HDAC6 inhibitors are often hydrophobic and may require specific formulations for in vivo use. Common vehicles include:
-
A solution of DMSO (e.g., 5-10%) in corn oil or saline.
-
A formulation containing DMSO, PEG400 (polyethylene glycol 400), and Tween 80 in saline. It is essential to first test the solubility of this compound in various vehicles and to perform a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.
Q4: What are the potential toxicities associated with selective HDAC6 inhibitors?
A4: While selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, potential toxicities can still occur.[2][3] These may include gastrointestinal issues, fatigue, and hematological changes.[2] Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential during the study. Histopathological analysis of major organs at the end of the study is also recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen vehicle. | The inhibitor may have low aqueous solubility. | Test a panel of biocompatible solvents and co-solvents (e.g., DMSO, PEG400, Cremophor EL, Solutol HS 15). Sonication or gentle heating may aid dissolution. Prepare fresh formulations for each administration. |
| No significant increase in acetylated α-tubulin levels after treatment. | Insufficient dose, poor bioavailability, or rapid metabolism of the compound. | 1. Increase the dose of this compound in a stepwise manner. 2. Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection). 3. Perform a preliminary pharmacokinetic (PK) study to determine the compound's half-life and peak plasma concentration to optimize the dosing schedule. |
| Observed toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose is too high or the formulation is causing adverse effects. | 1. Reduce the dose of this compound. 2. Decrease the dosing frequency. 3. Ensure the concentration of organic solvents like DMSO in the vehicle is within acceptable limits for the chosen route of administration. Run a vehicle-only control group to assess vehicle-related toxicity. |
| High variability in experimental results between animals. | Inconsistent drug administration, animal handling, or underlying health differences in the animals. | 1. Ensure accurate and consistent dosing for each animal. 2. Standardize animal handling procedures to minimize stress. 3. Use age- and sex-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
General Protocol for an In Vivo Dose-Finding Study of this compound in a Mouse Xenograft Model
-
Compound Formulation:
-
Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween 80 in saline).
-
Prepare fresh dilutions from the stock solution for each dose level on the day of administration.
-
-
Animal Model:
-
Use an appropriate mouse strain for your xenograft model (e.g., athymic nude mice).
-
Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Dose Escalation and Administration:
-
Randomize mice into groups (n=5-8 per group), including a vehicle control group.
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg).
-
Administer this compound via the chosen route (e.g., intraperitoneal injection) at a determined frequency (e.g., once daily for 14-21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the study, collect tumor tissue and other relevant organs.
-
-
Pharmacodynamic Analysis:
-
Perform western blotting or immunohistochemistry on tumor lysates or sections to measure the levels of acetylated α-tubulin and total α-tubulin to confirm target engagement.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each dose group compared to the vehicle control.
-
Determine the maximum tolerated dose (MTD) based on toxicity observations.
-
Establish a dose-response relationship to identify the optimal dose for future efficacy studies.
-
Quantitative Data from In Vivo Studies with Selective HDAC6 Inhibitors
As specific data for this compound is unavailable, the following table summarizes findings from studies on other selective HDAC6 inhibitors to provide a general reference.
| HDAC6 Inhibitor | Dose and Route | Vehicle | Animal Model | Key Findings | Reference |
| ACY-738 | 50 mg/kg, IP | Not Specified | NIH Swiss mice | Increased α-tubulin acetylation in the brain; exhibited antidepressant-like properties. | [4] |
| ACY-775 | 50 mg/kg, IP | Not Specified | NIH Swiss mice | Increased α-tubulin acetylation in the brain; showed antidepressant-like effects. | [4] |
| QTX125 | 60 mg/kg, IP | Not Specified | Nude mice with REC-1 xenografts | Significantly inhibited lymphoma growth. | [3] |
| TO-1187 | 5 mg/kg, IV | Not Specified | C57BL/6J mice | Achieved approximately 60% reduction in HDAC6 levels in the liver after 6 hours. | [1] |
Visualizations
Caption: HDAC6 deacetylates non-histone proteins like α-tubulin, HSP90, and others, influencing key cellular processes.
Caption: A stepwise workflow is crucial for optimizing the in vivo concentration of a novel HDAC6 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Hdac6-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-17. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a class IIb histone deacetylase that is primarily located in the cytoplasm and is known to deacetylate non-histone proteins, most notably α-tubulin.[2][3][4]
Q2: What are the known off-targets of this compound?
A2: this compound shows selectivity for HDAC6 over other HDAC isoforms. Based on available data, its inhibitory activity against HDAC8 and HDAC4 is significantly lower than against HDAC6.[1] Comprehensive screening against a broader panel of kinases and other off-targets is not publicly available. However, like other quinazolinone-based inhibitors, it may have off-target effects on other ATP-binding proteins, including some kinases.[5][6]
Q3: How can I confirm that this compound is engaging its target in my cellular experiments?
A3: Target engagement can be confirmed by observing an increase in the acetylation of α-tubulin, a primary substrate of HDAC6, without a significant change in the acetylation of histones (e.g., Histone H3).[2][4][7] This can be assessed by Western blotting. Cellular thermal shift assays (CETSA) or NanoBRET assays can also be employed to directly measure the binding of this compound to HDAC6 within the cell.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration will vary depending on the cell type and experimental endpoint. It is recommended to perform a dose-response experiment starting from the IC50 value (150 nM for HDAC6) and extending to a concentration where off-target effects on HDAC8 (IC50: 1400 nM) and HDAC4 (IC50: 2300 nM) are minimized.[1] A starting point for many cell lines could be in the range of 100 nM to 1 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Phenotype or Toxicity | Off-target effects: this compound may be inhibiting other proteins besides HDAC6, such as other HDAC isoforms or kinases, especially at higher concentrations.[5][6] | 1. Confirm Target Engagement: Perform a Western blot to check for increased α-tubulin acetylation (on-target) versus histone H3 acetylation (off-target for class I HDACs).[4][7] 2. Dose Reduction: Lower the concentration of this compound to a range that is more selective for HDAC6. 3. Use a Structurally Different HDAC6 Inhibitor: Compare results with another selective HDAC6 inhibitor to see if the phenotype is consistent. 4. Kinome Scan: If significant off-target kinase effects are suspected, consider a kinome scan to identify potential kinase targets. |
| No Effect Observed | Insufficient Target Engagement: The concentration of this compound may be too low, or the compound may not be stable in your experimental conditions. | 1. Increase Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell type. 2. Verify Compound Integrity: Ensure the compound has been stored correctly and is not degraded. 3. Confirm Target Expression: Verify that your cells express HDAC6 at a sufficient level. 4. Cellular Target Engagement Assay: Use CETSA or NanoBRET to confirm the compound is binding to HDAC6 in your cells. |
| Inconsistent Results | Experimental Variability: Inconsistent cell density, passage number, or treatment times can lead to variable results. | 1. Standardize Protocols: Ensure all experimental parameters are consistent between experiments. 2. Use Freshly Prepared Solutions: Prepare fresh stock solutions of this compound for each experiment. 3. Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase before treatment. |
| Difficulty Interpreting Selectivity | Overlapping Substrates: Some non-histone proteins may be substrates for multiple HDACs. | 1. Use Isoform-Specific Knockouts/Knockdowns: If available, use cell lines with specific HDACs knocked out or knocked down to dissect the contribution of each isoform. 2. Compare with Other Selective Inhibitors: Use inhibitors with different selectivity profiles to delineate the effects of inhibiting specific HDACs. |
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target | IC50 (nM) |
| HDAC6 | 150 |
| HDAC8 | 1400 |
| HDAC4 | 2300 |
Data sourced from Khetmalis YM, et al. (2023).[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HDAC6, leading to increased acetylation of substrates like α-tubulin and Hsp90.
Caption: Troubleshooting workflow for investigating unexpected phenotypes with this compound.
Experimental Protocols
Biochemical HDAC Inhibition Assay
This protocol is for determining the IC50 values of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC6, HDAC8, HDAC4, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
This compound and control inhibitors
-
384-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot for Acetylated Tubulin and Histones
This protocol allows for the assessment of this compound's on-target (α-tubulin) and potential off-target (histones) effects in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
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Apply chemiluminescent substrate and capture the image using an imaging system.
-
Quantify band intensities and normalize the acetylated protein levels to the total protein levels.[8][9][10][11]
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
Hdac6-IN-17 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-17, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of HDAC6, a unique, primarily cytoplasmic, class IIb histone deacetylase.[1][2] Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a broader range of substrates, including non-histone proteins like α-tubulin and the molecular chaperone Hsp90.[3][4][5] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes such as cell motility, protein quality control, and signaling pathways.[3][4][6]
Q2: What are the key signaling pathways affected by this compound?
The primary signaling pathways affected by this compound are those regulated by the acetylation status of its main substrates:
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α-tubulin and Microtubule Dynamics: HDAC6 deacetylates α-tubulin. Inhibition by this compound leads to an accumulation of acetylated α-tubulin, which is associated with increased microtubule stability. This can affect intracellular transport, cell migration, and cell division.[3]
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Hsp90 Chaperone Activity: HDAC6 also deacetylates the heat shock protein 90 (Hsp90).[5] Inhibition of HDAC6 can lead to Hsp90 hyperacetylation, which may alter its chaperone function, affecting the stability and activity of numerous client proteins involved in cell growth and survival.[5][7]
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NF-κB Signaling: HDAC6 can influence the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Below is a diagram illustrating the core signaling pathway influenced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-17 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hdac6-IN-17 in Western blot experiments. The information is tailored for scientists and professionals in drug development and academic research.
Troubleshooting Guide
This section addresses specific issues that may arise during Western blot analysis following treatment with this compound.
Question: Why am I seeing no increase in acetylated α-tubulin after treating my cells with this compound?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Confirm the stability and activity of your this compound stock. Prepare fresh dilutions in the appropriate solvent (e.g., DMSO) before each experiment. |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Low HDAC6 Expression | Verify the expression level of HDAC6 in your cell line using a validated HDAC6 antibody. Some cell lines may have very low endogenous HDAC6 levels.[1] |
| Cell Line Resistance | Certain cell lines may be less sensitive to HDAC6 inhibition.[2] Consider using a positive control cell line known to be responsive to HDAC6 inhibitors. |
| Problems with Antibody Detection | Ensure your primary antibody against acetylated α-tubulin is validated for Western blotting and used at the recommended dilution. Check that the secondary antibody is compatible with the primary antibody.[3] |
Question: My Western blot shows a weak or no signal for total HDAC6.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Protein Load | Ensure you are loading a sufficient amount of total protein lysate per lane, typically 20-30 µg.[4] |
| Poor Antibody Affinity | Use an HDAC6 antibody that has been validated for Western blotting in your species of interest. Check the antibody datasheet for recommended dilutions and positive control lysates.[1] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. For large proteins like HDAC6, ensure the transfer time is adequate.[3][5] |
| Antibody Inhibition | If using HRP-conjugated secondary antibodies, ensure that sodium azide is not present in your buffers as it inhibits HRP activity.[3] |
Question: I am observing non-specific bands in my Western blot for acetylated α-tubulin or HDAC6.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Primary Antibody Concentration is Too High | Titrate your primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background.[3][5] |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature. Consider trying a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[3][4] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[5] |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a secondary antibody that is pre-adsorbed against the species of your sample.[3] |
Question: The bands for my loading control (e.g., GAPDH, β-actin) are uneven across the lanes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are diluted accurately to the same concentration before loading. |
| Pipetting Errors During Loading | Be meticulous when loading samples into the gel wells to ensure equal volumes. |
| Uneven Protein Transfer | Ensure the gel and membrane are in complete contact during transfer, with no air bubbles. Use a roller to gently remove any bubbles.[5] |
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound? this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[6] HDAC6 is unique in that it is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin, Hsp90, and cortactin.[7][8] By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of its substrates.[6]
What is the expected outcome on a Western blot after successful this compound treatment? The primary and most reliable indicator of HDAC6 inhibition in a Western blot is a significant increase in the acetylation of its major substrate, α-tubulin. You should probe your blot with an antibody specific for acetylated α-tubulin. The levels of total α-tubulin and a loading control (like β-actin or GAPDH) should remain unchanged. The expression level of total HDAC6 protein is not expected to change with inhibitor treatment.
How can I be sure that the inhibitor is working in my cellular model? The most direct method is to perform a Western blot and check for the hyperacetylation of α-tubulin.[9][10] A dose-dependent increase in acetylated α-tubulin following treatment with increasing concentrations of this compound would be strong evidence of target engagement and inhibitor activity.
What are suitable positive and negative controls for my experiment?
-
Positive Control: A sample from a cell line known to be sensitive to HDAC6 inhibitors, treated with a concentration of this compound known to be effective.
-
Negative Control (Vehicle Control): A sample from cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound for the same duration as the experimental samples.[11]
Experimental Protocols
Protocol: Western Blot Analysis of this compound Activity
This protocol outlines the key steps for assessing the effect of this compound on the acetylation of α-tubulin.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time period.
2. Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit. b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[3] b. Load 20-30 µg of protein per lane onto a polyacrylamide gel. c. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Confirm successful transfer with Ponceau S staining.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-HDAC6, and anti-GAPDH) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Recommended Antibody Dilutions:
| Antibody | Dilution |
| Acetylated-α-Tubulin | 1:1000 - 1:2000 |
| Total α-Tubulin | 1:1000 - 1:5000 |
| HDAC6 | 1:500 - 1:1000 |
| GAPDH / β-actin | 1:1000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically.
Visualizations
HDAC6 Signaling Pathway and Inhibition
Caption: Mechanism of this compound action on cytoplasmic proteins.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Western blot results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
interpreting Hdac6-IN-17 dose-response curves
Welcome to the technical support center for Hdac6-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret dose-response curves and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a unique, primarily cytoplasmic enzyme that belongs to the class IIb family of HDACs.[2] Unlike other HDACs that primarily target histone proteins in the nucleus to regulate gene expression, HDAC6 has a broader range of non-histone substrates in the cytoplasm.[2] Its mechanism of action involves binding to the catalytic domain of HDAC6, thereby preventing it from deacetylating its target proteins.[1] Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect various cellular processes such as cell motility, protein quality control, and signaling pathways.[2]
Q2: What are the typical applications of this compound in research?
Given its selective inhibition of HDAC6, this compound is a valuable tool for investigating the specific roles of this enzyme in various biological processes. It is often used in cancer research due to the involvement of HDAC6 in tumor progression and metastasis.[1] Additionally, its role in neurodegenerative diseases is an active area of investigation. Researchers also use this compound to study cellular processes such as cell migration, protein degradation pathways, and the regulation of the cytoskeleton.
Q3: What is the selectivity profile of this compound?
This compound exhibits selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for attributing observed biological effects specifically to the inhibition of HDAC6, minimizing confounding results from off-target effects.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms.
| Enzyme | IC50 (nM) |
| HDAC6 | 150 |
| HDAC8 | 1400 |
| HDAC4 | 2300 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
General Protocol for a Cell-Based HDAC6 Inhibition Assay
This protocol provides a general workflow for determining the IC50 value of this compound in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HCT116)
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Cell culture medium and supplements
-
96-well plates
-
HDAC activity assay kit (e.g., fluorescence-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known HDAC inhibitor).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) to allow the inhibitor to exert its effect.
-
HDAC Activity Assay: Following incubation, perform the HDAC activity assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a fluorogenic HDAC substrate.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: The dose-response curve is not sigmoidal (e.g., it is flat, U-shaped, or has a very steep slope).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range: The concentrations tested may be too high or too low to capture the full dose-response relationship. | Perform a wider range of serial dilutions, spanning several orders of magnitude, to ensure the IC50 value falls within the tested range. |
| Compound solubility/stability issues: this compound may have precipitated out of solution at higher concentrations or degraded over the course of the experiment. | Visually inspect the wells for any precipitate. Consult the manufacturer's data sheet for solubility and stability information. Consider using a different solvent or preparing fresh dilutions for each experiment. |
| Off-target effects at high concentrations: At very high concentrations, the inhibitor may be affecting other cellular processes, leading to unexpected results.[3] | Focus on the lower concentration range where the inhibitor is expected to be more selective for HDAC6. If high concentrations are necessary, consider performing counter-screens to identify potential off-target activities. |
| Slow-binding inhibition: Some HDAC inhibitors exhibit slow-binding kinetics, meaning that the inhibition takes time to reach equilibrium.[4] This can lead to an underestimation of potency if the incubation time is too short. | Increase the pre-incubation time of the inhibitor with the cells or enzyme before adding the substrate to allow for the establishment of binding equilibrium.[4] |
| Stoichiometric inhibition: If the concentration of the enzyme is high relative to the inhibitor's dissociation constant (Kd), the IC50 can become dependent on the enzyme concentration, leading to a steep curve. | If possible, reduce the enzyme concentration in the assay. Be aware that for very potent inhibitors, the IC50 may not reflect the true Kd. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variability in the results. | Ensure proper mixing of the cell suspension before seeding. Use a multichannel pipette for more consistent dispensing. |
| Pipetting errors: Inaccurate pipetting of the inhibitor or assay reagents can introduce significant variability. | Calibrate pipettes regularly. Use fresh tips for each dilution and replicate. |
| Edge effects: Wells on the outer edges of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to create a humidity barrier. |
Issue 3: No inhibition observed even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Inactive compound: The this compound may have degraded due to improper storage or handling. | Purchase a fresh batch of the inhibitor from a reputable supplier. Store the compound according to the manufacturer's recommendations. |
| Cell line resistance: The chosen cell line may not be sensitive to HDAC6 inhibition. | Test the inhibitor on a different cell line known to be sensitive to HDAC inhibitors. |
| Incorrect assay conditions: The assay conditions (e.g., substrate concentration, incubation time) may not be optimal for detecting inhibition. | Optimize the assay parameters according to the kit manufacturer's guidelines. Ensure the substrate concentration is appropriate for the enzyme kinetics. |
Visualizations
HDAC6 Signaling Pathways
Caption: Key cytoplasmic signaling pathways regulated by HDAC6.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
improving the bioavailability of Hdac6-IN-17 for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-17 in in vivo experiments. The information is tailored to address common challenges related to the compound's bioavailability and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound (also referred to as compound 5b) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It is a hydroxamic acid derivative with a quinazolin-4(3H)-one cap group. In vitro studies have demonstrated its efficacy in inhibiting HDAC6 and its anti-proliferative effects on cancer cell lines.
Q2: What are the primary challenges when using this compound in vivo?
Like many hydroxamic acid-based HDAC inhibitors, this compound is expected to have low aqueous solubility, which can pose a significant challenge to achieving adequate oral bioavailability for in vivo studies.[1][2] Ensuring consistent and effective delivery to the target tissues is crucial for obtaining reliable experimental results.
Q3: Are there any known data on the in vivo efficacy of this compound?
Yes, in a study utilizing a human colorectal carcinoma (HCT116) xenograft mouse model, this compound demonstrated significant tumor growth inhibition without adversely affecting the body weight of the mice, suggesting it is well-tolerated and possesses some level of in vivo bioavailability.[3]
Q4: What is the stability of this compound in liver microsomes?
In vitro studies have shown that this compound is stable in both human and mouse liver microsomes, which is a positive indicator for its metabolic stability in vivo.[3]
Troubleshooting Guide: Improving Bioavailability of this compound
This guide provides strategies to address the common issue of low oral bioavailability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. | Formulation Optimization: • Particle Size Reduction: Micronization or nano-milling can increase the surface area for dissolution.• Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix (e.g., with Kollidon® VA64 or Soluplus®) can enhance solubility and dissolution rate.[4]• Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]• Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility. |
| Precipitation of the compound in the dosing vehicle. | Inappropriate solvent or suspension vehicle for the physicochemical properties of this compound. | Vehicle Selection: • Conduct solubility screening in various pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose, corn oil, polyethylene glycol 400).• For suspensions, ensure uniform particle size and use appropriate suspending agents to prevent settling. |
| Inconsistent results between experimental animals. | Improper oral gavage technique leading to inaccurate dosing or stress-induced physiological changes. | Refine Administration Protocol: • Ensure proper training in oral gavage techniques to minimize stress and prevent accidental tracheal administration.[4][6]• Use appropriate gavage needle size and administer the formulation slowly.[4][6]• Consider alternative voluntary oral administration methods, such as incorporating the compound into a palatable jelly, to reduce stress.[7] |
| Rapid metabolism or clearance in vivo. | While microsomal stability is good, other metabolic pathways or rapid excretion could limit exposure. | Pharmacokinetic Analysis: • Perform a pilot pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and clearance rate.• If clearance is high, consider more frequent dosing or a continuous delivery method (e.g., osmotic pumps). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparable selective HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | HDAC4 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| This compound (5b) | 17.15[3] | 325.85[3] | 1400 | 2300 | ~19-fold[3] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Selective HDAC6 Inhibitors (for reference)
| Compound | Animal Model | Dose & Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Oral Bioavailability (%) |
| Analog 14 (TO-317 derivative) | Mouse | 25 mg/kg PO | 12,000 | 2 | Not Reported (120-fold higher plasma concentration than parent compound)[6] |
| AES-350 | Mouse | 50 mg/kg PO | ~800 | 2 | Improved compared to SAHA |
| C1A | Mouse | 50 mg/kg PO | Not Reported | Not Reported | Good oral bioavailability reported |
| OKI-179 | Mouse | 50 mg/kg PO | 1,180 | 2 | 27 |
Experimental Protocols
1. Protocol for Preparation of an Amorphous Solid Dispersion of this compound for Oral Gavage
-
Objective: To prepare a formulation of this compound with enhanced solubility for oral administration in mice.
-
Materials:
-
This compound
-
Polymer (e.g., Kollidon® VA64 or Soluplus®)[4]
-
Organic solvent (e.g., acetone or methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in sterile water)
-
-
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:4 drug-to-polymer ratio).
-
Remove the solvent using a rotary evaporator under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Suspend the powdered solid dispersion in the vehicle (e.g., 0.5% methylcellulose) to the desired final concentration for dosing.
-
Ensure the suspension is homogenous by vortexing or stirring prior to administration.
-
2. Protocol for Oral Gavage Administration in Mice
-
Objective: To administer a precise dose of the this compound formulation directly into the stomach of a mouse.
-
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)[6]
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to accurately calculate the required dosing volume.
-
Fill the syringe with the calculated volume of the this compound formulation.
-
Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line.[4]
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is properly positioned in the esophagus, slowly administer the formulation.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
3. Protocol for Intravenous (IV) Administration in Mice (for Bioavailability Studies)
-
Objective: To administer a precise dose of this compound directly into the systemic circulation to determine pharmacokinetic parameters.
-
Materials:
-
Solubilized this compound formulation (e.g., in a vehicle containing DMSO, PEG400, and saline)
-
Insulin syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
-
Procedure:
-
Prepare a clear, sterile solution of this compound suitable for intravenous injection.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
If necessary, use a heat lamp to gently warm the tail and dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation. Observe for any swelling at the injection site, which would indicate a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Caption: Simplified HDAC6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
References
- 1. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hdac6-IN-17: A Comparative Guide to its Selectivity Profile Against Histone Deacetylases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hdac6-IN-17's performance against other histone deacetylases (HDACs), supported by experimental data. This compound, a novel inhibitor with a quinazolin-4(3H)-one scaffold, demonstrates significant selectivity for HDAC6, a class IIb histone deacetylase, over other HDAC isoforms.
Quantitative Selectivity Profile of this compound and Related Analogs
The inhibitory activity of this compound (also identified as compound 5b in scientific literature) and other closely related quinazolin-4(3H)-one-based inhibitors has been evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | HDAC1 (Class I) IC50 (nM) | HDAC3 (Class I) IC50 (nM) | HDAC4 (Class IIa) IC50 (nM) | HDAC6 (Class IIb) IC50 (nM) | HDAC8 (Class I) IC50 (nM) | HDAC11 (Class IV) IC50 (nM) |
| This compound (5b) | - | - | 2300[1][2][3][4] | 150 [1][2][3][4] | 1400[1][2][3][4] | - |
| Analog 5b * | 325.85[5] | - | - | 17.15 [5] | - | - |
| Analog 8 | - | >8820[6] | >8820[6] | 300 [6] | 690[6] | >8820[6] |
Note: Analog 5b is a structurally similar quinazolin-4-one based inhibitor from a separate study, highlighting the potent and selective nature of this chemical scaffold for HDAC6.[5]
As the data indicates, this compound exhibits a clear preference for inhibiting HDAC6 over the other tested isoforms. The selectivity for HDAC6 is a key feature of this compound, suggesting its potential for more targeted therapeutic applications with potentially fewer off-target effects compared to pan-HDAC inhibitors.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is typically performed using an in vitro enzymatic assay. A common and well-established method is the fluorogenic HDAC activity assay.
Fluorogenic HDAC Inhibition Assay
This assay measures the enzymatic activity of a specific HDAC isoform on a fluorogenic substrate. The inhibition of this activity by a compound like this compound is then quantified.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC4, HDAC6, HDAC8, HDAC11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compound (this compound) at various concentrations
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Recombinant HDAC enzyme is diluted in assay buffer to the desired concentration. The fluorogenic substrate is also prepared in assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared in assay buffer or DMSO, and then further diluted in assay buffer to the final desired concentrations.
-
Reaction Initiation: The HDAC enzyme, the test compound at various concentrations, and the assay buffer are added to the wells of a 96-well plate and pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Substrate Addition: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well. The plate is then incubated for a defined period (e.g., 60 minutes) at a controlled temperature.
-
Reaction Termination and Development: The reaction is stopped by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin). The inclusion of a potent pan-HDAC inhibitor like Trichostatin A in the developer solution ensures that the HDAC enzymatic reaction is halted.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
Data Analysis: The fluorescence readings are corrected for background fluorescence (wells without enzyme). The percent inhibition for each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing HDAC Classification and this compound Selectivity
To better understand the context of this compound's selectivity, it is helpful to visualize the classification of histone deacetylases.
Caption: Classification of zinc-dependent HDACs and the primary target of this compound.
The diagram above illustrates the four classes of zinc-dependent histone deacetylases. This compound demonstrates high selectivity for HDAC6, a member of the Class IIb family, with significantly lower inhibitory activity against the tested Class I (HDAC8) and Class IIa (HDAC4) isoforms.
Experimental Workflow for HDAC Inhibition Assay
The following diagram outlines the key steps in a typical fluorogenic HDAC inhibition assay used to determine the IC50 values of inhibitors like this compound.
Caption: A generalized workflow for a fluorogenic HDAC inhibition assay.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of quinazolin-4-one-based selective HDAC6 inhibitors targeting serine 531, histidine 614 residues, and the L1 and L2 loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors: Hdac6-IN-17 vs. Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its primary cytoplasmic localization and unique substrate specificity, notably α-tubulin, distinguish it from other HDAC isoforms. Consequently, the development of selective HDAC6 inhibitors is a major focus of academic and industrial research. This guide provides a detailed comparison of two such inhibitors: the well-characterized Tubastatin A and the less documented Hdac6-IN-17. Due to the limited public availability of specific biochemical data for this compound, this guide will leverage data from other reported selective HDAC6 inhibitors to provide a comprehensive comparative context.
Biochemical Potency and Selectivity
A critical aspect of any targeted inhibitor is its potency against the intended target and its selectivity over other related proteins. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.
Tubastatin A is a potent and highly selective inhibitor of HDAC6. In cell-free enzymatic assays, it exhibits a half-maximal inhibitory concentration (IC50) for HDAC6 in the low nanomolar range.[1][2][3] Its selectivity profile is well-documented, showing over 1000-fold greater selectivity for HDAC6 compared to most other HDAC isoforms.[2][3] However, it is noteworthy that Tubastatin A displays reduced selectivity against HDAC8 (approximately 57-fold) and also inhibits HDAC10.[3] Furthermore, some studies have suggested potential off-target effects on sirtuin deacetylases.[3][4]
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Reference Compound(s) |
| Tubastatin A | 15 | >1000-fold | ~57-fold | SAHA |
| This compound | Data not available | Data not available | Data not available | - |
| Compound 44 | 17 | 25-fold | 200-fold | - |
| Compound 8g | 21 | 40-fold | - | - |
| Compound 12c | - | Selectively inhibits HDAC6 | - | - |
| Cmpd. 18 | 5.41 | ~117-fold | - | Tubastatin A |
Cellular Activity and Mechanism of Action
The primary mechanism for assessing HDAC6 inhibition in a cellular context is the measurement of α-tubulin acetylation. HDAC6 is the main deacetylase for α-tubulin, and its inhibition leads to hyperacetylation of this cytoskeletal protein.
Tubastatin A has been consistently shown to increase the levels of acetylated α-tubulin in various cell lines in a dose-dependent manner, confirming its engagement with the cellular target.[2][5] This effect is typically observed without a significant impact on the acetylation of histones, which are the primary substrates of class I HDACs.[6] This selectivity is a key advantage of targeting HDAC6 for specific cellular processes.
While specific data for this compound is unavailable, a selective HDAC6 inhibitor would be expected to induce a similar increase in acetylated α-tubulin without affecting histone acetylation levels.
Experimental Protocols
To aid researchers in the evaluation of these and other HDAC6 inhibitors, detailed methodologies for key experiments are provided below.
Biochemical HDAC6 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDAC6 in the presence of an inhibitor.
Materials:
-
Purified recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)
-
Test compounds (this compound, Tubastatin A) serially diluted
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the purified HDAC6 enzyme to each well, except for the no-enzyme control.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This cell-based assay assesses the ability of an inhibitor to increase the acetylation of the primary HDAC6 substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (this compound, Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-acetylated-histone H3 (selectivity control), anti-histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to HDAC6 inhibition.
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm.
Caption: General experimental workflows for inhibitor evaluation.
Conclusion
Tubastatin A is a well-established, potent, and selective HDAC6 inhibitor that serves as a valuable tool for studying the biological functions of HDAC6. While it exhibits high selectivity over most HDAC isoforms, its activity against HDAC8 and HDAC10, as well as potential off-target effects on sirtuins, should be considered when interpreting experimental results.
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 5. Frontiers | Selective Histone Deacetylase 6 Inhibitors Restore Cone Photoreceptor Vision or Outer Segment Morphology in Zebrafish and Mouse Models of Retinal Blindness [frontiersin.org]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Effects of Hdac6-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-17, with other compounds from the same quinazolin-4(3H)-one-based series. The data presented is derived from a 2023 study by Khetmalis YM, et al., published in the International Journal of Molecular Sciences. This document summarizes key quantitative data, experimental protocols, and visualizes relevant biological pathways to offer an objective assessment of this compound's anti-cancer potential.
Data Presentation
The anti-cancer effects of this compound and its analogues were evaluated across various parameters, including inhibitory concentration, anti-proliferative activity, and the ability to induce cell cycle arrest and apoptosis.
Table 1: Inhibitory Concentration (IC50) of Quinazolin-4(3H)-one Derivatives against HDAC Isoforms
| Compound | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC4 IC50 (nM) |
| This compound (5b) | 150 | 1400 | 2300 |
| 5c | 250 | >5000 | >5000 |
| 5o | 400 | >10000 | 7200 |
Data sourced from Khetmalis YM, et al., 2023.[1]
Table 2: Anti-proliferative Activity (IC50) of Selected Compounds on Cancer Cell Lines
| Compound | HCT116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | B16 (Melanoma) IC50 (µM) |
| This compound (5b) | 21.4 | 19.8 | 25.1 |
| 5c | 15.2 | 13.7 | 18.9 |
Data sourced from Khetmalis YM, et al., 2023.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
HDAC Inhibition Assay
A fluorometric assay was used to determine the in vitro inhibitory activity of the compounds against HDAC4, HDAC6, and HDAC8. The assay buffer contained 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2. The enzyme (HDAC4, 6, or 8) was pre-incubated with the test compounds at varying concentrations for 15 minutes at 37°C. The fluorogenic substrate, Boc-Lys(Ac)-AMC, was then added, and the mixture was incubated for a further 30 minutes at 37°C. The reaction was terminated by the addition of a developer solution containing trypsin and a trichostatin A solution. The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Cell Viability Assay (MTT Assay)
Human cancer cell lines (HCT116, MCF-7, and B16) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Cell Cycle Analysis
MCF-7 cells were treated with the test compounds for 24 hours. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide (PI) for 30 minutes in the dark. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis was assessed using an Annexin V-FITC/PI apoptosis detection kit. MCF-7 cells were treated with the test compounds for 24 hours. Cells were then harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
MCF-7 cells were treated with the test compounds for 24 hours. Total protein was extracted using a lysis buffer, and protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against acetyl-α-tubulin and acetyl-histone H3 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of HDAC6 Inhibition
References
Hdac6-IN-17 vs. Pan-HDAC Inhibitors: A Comparative Guide to Efficacy and Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective HDAC6 inhibitor, Hdac6-IN-17, against pan-HDAC inhibitors, supported by experimental data. We delve into their mechanisms of action, enzymatic and cellular efficacy, and provide detailed experimental protocols for key assays.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown clinical efficacy, their broad activity can lead to off-target effects and associated toxicities. This has spurred the development of isoform-selective inhibitors, such as this compound, which are designed to offer a more targeted therapeutic approach with a potentially improved safety profile.
Mechanism of Action: A Tale of Two Strategies
Pan-HDAC inhibitors, like the FDA-approved Vorinostat (SAHA), exert their effects by inhibiting a wide range of HDAC enzymes, primarily class I and II HDACs. This leads to the hyperacetylation of both histone and non-histone proteins, resulting in chromatin relaxation and altered gene expression.[1][2] This broad activity can trigger various cellular responses, including cell cycle arrest, apoptosis, and the modulation of signaling pathways involved in cell proliferation and survival.[1][3]
In contrast, this compound is a selective inhibitor of HDAC6, a class IIb HDAC that is predominantly located in the cytoplasm.[4] Unlike pan-HDAC inhibitors that have widespread effects on nuclear histone acetylation, this compound's primary mechanism involves the hyperacetylation of cytoplasmic proteins. Key substrates of HDAC6 include α-tubulin, a major component of microtubules, and the chaperone protein Hsp90.[1] By inhibiting HDAC6, this compound disrupts microtubule dynamics and protein folding, processes that are crucial for cancer cell proliferation, migration, and survival.[5]
dot
Caption: Comparative signaling pathways of pan-HDAC inhibitors and this compound.
Enzymatic and Cellular Efficacy: A Quantitative Comparison
The selectivity and potency of HDAC inhibitors are critical determinants of their therapeutic window. The following tables summarize the available quantitative data for this compound and the pan-HDAC inhibitor Vorinostat (SAHA).
Table 1: Enzymatic Inhibitory Activity (IC50)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | - | - | - | 2300[4] | 150 [4] | 1400[4] |
| Vorinostat (SAHA) | 10[6] | - | 20[6] | - | - | - |
Note: A lower IC50 value indicates greater potency. Data for this compound is from a specific study and may not be directly comparable to data for Vorinostat from other sources due to variations in assay conditions.
Table 2: Cytotoxic Activity in Cancer Cell Lines (IC50 in µM)
| Cell Line | Cancer Type | This compound related compound (5c) | Vorinostat (SAHA) |
| MCF-7 | Breast Cancer | 13.7[4] | 0.75 |
| HCT116 | Colon Carcinoma | >50[4] | - |
| B16-F10 | Melanoma | >50[4] | - |
| SW-982 | Synovial Sarcoma | - | 8.6 |
| SW-1353 | Chondrosarcoma | - | 2.0 |
Note: The cytotoxic data for the this compound series is for compound 5c, a close analog of this compound (5b). Direct comparison is challenging due to the lack of head-to-head studies in the same cell lines under identical conditions.
The available data indicates that while this compound is a potent inhibitor of HDAC6, its cytotoxic effect, as represented by a related compound, appears to be less potent than the pan-HDAC inhibitor Vorinostat in the MCF-7 breast cancer cell line. However, the higher selectivity of this compound for HDAC6 may translate to a better safety profile in vivo. Further head-to-head studies are required for a definitive comparison of cellular efficacy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
HDAC Enzymatic Inhibition Assay
dot
Caption: A generalized workflow for determining the IC50 of HDAC inhibitors.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human HDAC enzymes are diluted in assay buffer. The test compounds (this compound or pan-HDAC inhibitors) are serially diluted to various concentrations.
-
Reaction Initiation: The HDAC enzyme and the test compound are pre-incubated in a 96-well plate. The reaction is initiated by adding a fluorogenic HDAC substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing the enzyme to deacetylate the substrate.
-
Reaction Termination and Development: A developer solution is added to stop the enzymatic reaction and to generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTS) Assay
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a pan-HDAC inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.
-
Incubation: The plate is incubated at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Western Blot for Acetylation Markers
Protocol:
-
Cell Lysis: Cells treated with the inhibitors are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated-α-tubulin (for HDAC6 activity) or acetylated-histone H3 (for pan-HDAC activity), and a loading control (e.g., total α-tubulin, total histone H3, or GAPDH).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the relative levels of protein acetylation.
Conclusion
This compound represents a promising selective inhibitor of HDAC6, offering a targeted approach to cancer therapy that contrasts with the broad-spectrum activity of pan-HDAC inhibitors like Vorinostat. While pan-HDAC inhibitors have demonstrated potent cytotoxic effects across a range of cancer cell lines, their lack of selectivity can contribute to off-target effects. The selectivity of this compound for a predominantly cytoplasmic enzyme suggests the potential for a more favorable safety profile. However, the currently available data on the cytotoxic efficacy of the this compound chemical series indicates it may be less potent than Vorinostat in certain cancer cell lines.
For drug development professionals, the choice between a selective and a pan-HDAC inhibitor will depend on the specific therapeutic context, including the cancer type, the desired mechanism of action, and the tolerance for potential side effects. This guide highlights the critical need for direct, head-to-head comparative studies of this compound and pan-HDAC inhibitors in a variety of preclinical models to fully elucidate their relative therapeutic potential. The provided experimental protocols offer a framework for conducting such crucial comparative analyses.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | Semantic Scholar [semanticscholar.org]
Hdac6-IN-17: A Comparative Analysis of a Selective HDAC6 Inhibitor's Activity Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hdac6-IN-17's performance against other histone deacetylase 6 (HDAC6) inhibitors. Supported by experimental data, this document summarizes quantitative findings, details experimental protocols, and visualizes key cellular pathways and workflows.
This compound, also known as Ricolinostat or ACY-1215, is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily localizes in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Its involvement in crucial cellular processes such as cell migration, protein quality control, and signaling pathway regulation has positioned it as a significant therapeutic target in oncology and neurodegenerative diseases. This guide delves into the cross-validation of this compound's activity in various cell lines and compares its efficacy with other well-known HDAC inhibitors.
Comparative Efficacy of this compound and Alternative Inhibitors
The inhibitory activity of this compound and its alternatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of this compound and other HDAC6 inhibitors in various cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (ACY-1215) | MM.1S | Multiple Myeloma | 5 (enzymatic) | [1] |
| This compound (ACY-1215) | MM.1R | Multiple Myeloma | - | [1] |
| This compound (ACY-1215) | RPMI 8226 | Multiple Myeloma | - | [1] |
| This compound (ACY-1215) | HCT116 | Colorectal Cancer | - | |
| This compound (ACY-1215) | TOV-21G | Ovarian Cancer | 9130 | |
| Tubastatin A | - | - | 15 (enzymatic) | |
| SAHA (Vorinostat) | - | - | ~10 (enzymatic, pan-HDAC) | |
| WT161 | MM1.S | Multiple Myeloma | 3600 | [2] |
| Tubacin | MM1.S | Multiple Myeloma | 9700 | [2] |
Note: IC50 values for this compound in some cell lines were not explicitly provided in the search results as a numerical value but its activity was confirmed. SAHA is a pan-HDAC inhibitor and its IC50 is not specific to HDAC6.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HDAC6 inhibitors.
HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 from cell or tissue lysates.
Materials:
-
HDAC6 Lysis Buffer
-
HDAC6 Assay Buffer
-
HDAC6 Substrate (fluorogenic)
-
HDAC6 Inhibitor (e.g., Tubacin as a control)
-
Developer
-
Human HDAC6 Positive Control
-
96-well white microplate
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Sample Preparation: Homogenize fresh or frozen tissue (~5-10 mg) or cells (1-2 x 10^6) in 100 µl of ice-cold HDAC6 Lysis Buffer. Incubate on ice for 5 minutes.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (clarified lysate) and keep on ice. Determine the protein concentration of the lysate.
-
Add 1-10 µl of the lysate to the wells of a 96-well white plate. Adjust the volume to 50 µl with HDAC6 Assay Buffer.
-
Inhibitor and Positive Controls: For inhibitor control wells, pre-incubate the lysate with the HDAC6 inhibitor for 10 minutes at 37°C. For a positive control, use a diluted human HDAC6 enzyme.
-
Reaction Initiation: Prepare a Substrate Mix according to the manufacturer's instructions. Add 50 µl of the Substrate Mix to each sample and positive control well.
-
Incubation: Mix well and incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Signal Development: Add 10 µl of Developer to each well to stop the reaction. Incubate at 37°C for 10 minutes to allow for fluorescence development.
-
Measurement: Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
Western Blot for Acetylated α-Tubulin
This method is used to assess the pharmacodynamic effect of HDAC6 inhibitors by measuring the acetylation level of its primary substrate, α-tublin. An increase in acetylated α-tubulin indicates HDAC6 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the HDAC6 inhibitor for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizing Cellular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to HDAC6 inhibition.
Caption: HDAC6 signaling pathway and the effect of this compound.
References
Confirming Hdac6-IN-17 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of established methods to confirm target engagement of Hdac6-IN-17, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). We will explore direct and indirect methodologies, presenting their principles, protocols, and comparative data with other well-characterized HDAC6 inhibitors like Nexturastat A and Tubastatin A.
Introduction to this compound and Target Engagement
This compound is a novel small molecule inhibitor of HDAC6, a class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein folding, cell migration, and microtubule dynamics. Its primary substrate in the cytoplasm is α-tubulin.[1][2] this compound has demonstrated potent inhibitory activity against HDAC6 with an IC50 value of 150 nM.[3] Target engagement assays are essential to verify that this compound binds to HDAC6 in a cellular context, a prerequisite for its pharmacological activity.
Comparative Analysis of Target Engagement Assays
Several distinct methodologies can be employed to confirm and quantify the interaction of this compound with HDAC6 in cells. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Assay Method | Principle | Throughput | Direct/Indirect | Key Advantages | Key Limitations |
| NanoBRET™ Target Engagement Assay | Measures the binding of an inhibitor to a NanoLuc® luciferase-tagged target protein in live cells by quantifying the displacement of a fluorescent tracer.[4][5] | High | Direct | Real-time, quantitative measurement in live cells; high sensitivity.[6][7] | Requires genetic modification of cells to express the fusion protein. |
| Tubulin Acetylation Western Blot | Indirectly measures HDAC6 inhibition by detecting the increased acetylation of its substrate, α-tubulin.[8][9] | Low to Medium | Indirect | Utilizes standard laboratory techniques; reflects downstream functional consequences.[10] | Not a direct measure of binding; can be influenced by other enzymes. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12] | Medium | Direct | Label-free; applicable to endogenous proteins in cells and tissues.[13] | Can be technically challenging and requires specific antibodies for detection. |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active site of enzymes to quantify their activity state.[14][15] | Medium | Direct | Provides a direct readout of enzyme activity in a complex biological sample.[16][17] | Requires the synthesis of a specific probe for the target enzyme. |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses target engagement by measuring the protection of the target protein from protease digestion upon ligand binding.[18] | Low to Medium | Direct | Does not require modification of the small molecule inhibitor. | Can be influenced by the accessibility of protease cleavage sites. |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol is adapted for assessing the engagement of this compound with HDAC6.
Materials:
-
HEK293T cells stably expressing NanoLuc®-HDAC6 fusion protein.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer K-10.
-
NanoBRET™ Nano-Glo® Substrate.
-
This compound and comparator compounds (e.g., Nexturastat A).
Procedure:
-
Seed HEK293T cells expressing NanoLuc®-HDAC6 into a 96-well plate.
-
The next day, prepare serial dilutions of this compound and comparator compounds in Opti-MEM.
-
Add the compounds to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Tracer K-10 to all wells at the pre-determined optimal concentration.
-
Incubate for another 2 hours at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
-
Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value for target engagement.
Tubulin Acetylation Western Blot
A classic method to indirectly confirm HDAC6 inhibition.
Materials:
-
RPMI-8226 or other suitable cancer cell line.
-
This compound, Nexturastat A, and Tubastatin A.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Treat cells with increasing concentrations of this compound and comparator compounds for a defined period (e.g., 6 hours).[8]
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to total α-tubulin.
Visualizing Workflows and Pathways
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 (HDAC6) is an independent deacetylase for alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 14. pnas.org [pnas.org]
- 15. Activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Preclinical HDAC6 Inhibitors: ACY-1215 (Ricolinostat) vs. Other Selective Agents
An objective comparison of the performance of selective HDAC6 inhibitors in preclinical models, providing supporting experimental data for researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in various diseases, including cancer and inflammatory conditions. Unlike other HDACs, HDAC6 is primarily cytoplasmic and its substrates are mainly non-histone proteins, such as α-tubulin and Hsp90.[1][2] Selective inhibition of HDAC6 is an attractive strategy to minimize the toxicities associated with pan-HDAC inhibitors.[3] This guide provides a comparative overview of two selective HDAC6 inhibitors, ACY-1215 (Ricolinostat) and Tubastatin A, in preclinical settings.
It is important to note that a search for preclinical data on "Hdac6-IN-17" did not yield any specific information. Therefore, this guide will focus on a comparison between the clinically relevant ACY-1215 and the widely used preclinical tool compound, Tubastatin A, to provide a valuable reference for researchers in the field.
Inhibitor Profiles
ACY-1215 (Ricolinostat)
ACY-1215, also known as Ricolinostat, is a potent and orally bioavailable selective inhibitor of HDAC6.[4] It has been extensively evaluated in preclinical models and has advanced into clinical trials, particularly for hematological malignancies.[5]
Tubastatin A
Tubastatin A is a highly selective and potent inhibitor of HDAC6, widely used as a tool compound in preclinical research to investigate the biological functions of HDAC6.[6]
Quantitative Data Comparison
The following tables summarize the key quantitative data for ACY-1215 and Tubastatin A from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
| ACY-1215 | HDAC6 | 5 | >10-fold vs. HDAC1/2/3 | [7] |
| HDAC1 | 60 | - | [7] | |
| HDAC2 | 50 | - | [7] | |
| HDAC3 | 55 | - | [7] | |
| Tubastatin A | HDAC6 | 10 (in vitro) | Used at 10 µM in cell-based assays | [6] |
Table 2: Preclinical Efficacy in Cancer Models
| Compound | Cancer Model | Key Findings | Reference |
| ACY-1215 | Multiple Myeloma | Synergistic anti-myeloma activity with bortezomib. | [7] |
| Colorectal Cancer | Inhibits cell proliferation and enhances the effect of 5-fluorouracil. | [5] | |
| Lymphoma | Synergistic anti-proliferative and pro-apoptotic effects with bendamustine. | [8] | |
| Tubastatin A | Lung Allograft Rejection | Downregulated Th17 cell function and attenuated acute rejection. | [6] |
Signaling Pathways and Mechanisms of Action
Both ACY-1215 and Tubastatin A exert their effects primarily through the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its key substrates, α-tubulin and Hsp90.
-
α-tubulin hyperacetylation: Disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
Hsp90 hyperacetylation: Inhibits its chaperone function, leading to the degradation of client proteins crucial for cancer cell survival and proliferation.[10]
Recent studies have also elucidated the role of HDAC6 inhibition in modulating immune responses. For instance, HDAC6 inhibitors can suppress the function of immunosuppressive T helper 17 (Th17) cells.[6]
Caption: Mechanism of action of selective HDAC6 inhibitors.
Experimental Protocols
In Vitro HDAC Activity Assay
To determine the IC50 values of HDAC inhibitors, a common method involves using a fluorogenic substrate.
Caption: Workflow for an in vitro HDAC activity assay.
Methodology:
-
Recombinant human HDAC6 enzyme is incubated with varying concentrations of the test inhibitor (e.g., ACY-1215 or Tubastatin A).
-
A fluorogenic HDAC substrate is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
To evaluate the anti-tumor efficacy of HDAC6 inhibitors in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Methodology:
-
Human tumor cells (e.g., multiple myeloma or colon cancer cell lines) are cultured in vitro.
-
The tumor cells are harvested and implanted subcutaneously into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (e.g., vehicle control, ACY-1215 alone, combination therapy).
-
The inhibitors are administered according to a predefined schedule (e.g., daily oral gavage).
-
Tumor volume and mouse body weight are measured regularly.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group.
Conclusion
Both ACY-1215 and Tubastatin A are potent and selective inhibitors of HDAC6 that have proven to be valuable tools in preclinical research. ACY-1215, with its oral bioavailability and advancement into clinical trials, represents a promising therapeutic agent. Tubastatin A remains a critical tool for elucidating the fundamental roles of HDAC6 in health and disease. The choice between these inhibitors will depend on the specific research question, with ACY-1215 being more relevant for translational studies and Tubastatin A for mechanistic investigations. Further preclinical studies are warranted to continue exploring the full therapeutic potential of selective HDAC6 inhibition.
References
- 1. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6-specific inhibitor suppresses Th17 cell function via the HIF-1α pathway in acute lung allograft rejection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
Safety Operating Guide
Proper Disposal and Handling of Hdac6-IN-17: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Hdac6-IN-17, a selective HDAC6 inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with procedural, step-by-step guidance.
This compound is synonymous with HDAC6 inhibitor 4510, identified by the CAS number 2758514-39-3.[1][2][3] The following information is based on the Safety Data Sheet (SDS) for this compound.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing ingestion and release into the environment are primary safety concerns.
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side-shields. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be required. |
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep container tightly closed when not in use.
-
Wash hands thoroughly after handling.
Proper Disposal Procedures
The primary disposal route for this compound and its containers is through an approved waste disposal plant.[3] Due to its high aquatic toxicity, it must not be disposed of in the sewer system or with regular laboratory trash.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a dedicated, clearly labeled, and sealed waste container.
-
-
Waste Characterization:
-
Label the waste container with "Hazardous Waste," the chemical name "this compound (or HDAC6 inhibitor 4510)," the CAS number "2758514-39-3," and the relevant hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.
-
-
Collection and Disposal:
-
Arrange for the collection of the hazardous waste by a certified environmental disposal service. Provide them with the Safety Data Sheet to ensure proper handling and disposal in accordance with local, state, and federal regulations.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
